molecular formula C9H13NO2 B13019858 1,4-Dioxaspiro[4.5]decane-6-carbonitrile

1,4-Dioxaspiro[4.5]decane-6-carbonitrile

Cat. No.: B13019858
M. Wt: 167.20 g/mol
InChI Key: GRBKKTHRFCXLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Spiroketal Scaffolds in Advanced Chemical Architectures

Spiroketals are a class of spirocyclic compounds where two heterocyclic rings, each containing an oxygen atom, are joined by a single common carbon atom. tandfonline.com This shared spiro-carbon imparts a distinctive and rigid three-dimensional geometry, a feature highly sought after in medicinal chemistry. sigmaaldrich.com Unlike flat aromatic systems, spirocyclic scaffolds can project functional groups into three-dimensional space, which can lead to more specific and potent interactions with biological targets like protein binding pockets. sigmaaldrich.comnist.gov

The spiroketal motif is found in a wide array of natural products with significant biological activities, including antibiotics, antiparasitics, and enzyme inhibitors. tandfonline.comprepchem.com For example, the avermectins, a class of potent antiparasitic drugs, feature a spiroketal core. tandfonline.com This prevalence in nature has inspired synthetic chemists to develop methods for their construction and to incorporate them into libraries of compounds for drug discovery. nist.gov The spiro[4.5]decane system, in particular, has been a subject of interest in the development of inhibitors for enzymes such as prolyl hydroxylases (PHDs). nih.gov

Role of Nitrile Functional Groups in Modern Synthetic Strategies

The nitrile, or cyano, functional group (–C≡N) is a cornerstone of modern organic synthesis due to its exceptional versatility. chemeo.comtandfonline.com Its linear geometry and strong dipole moment influence molecular conformation and properties. chemicalbook.com More importantly, the carbon-nitrogen triple bond serves as a reactive handle that can be transformed into a variety of other important functional groups. nih.govtandfonline.com

Key transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids, proceeding through a primary amide intermediate. tandfonline.com

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride converts nitriles into primary amines. nih.gov

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis. nih.gov

This synthetic utility makes nitriles valuable intermediates for lengthening carbon chains and introducing nitrogen-containing functionalities, which are crucial in the synthesis of pharmaceuticals and other complex organic molecules. chemicalbook.comnih.gov The dehydration of primary amides is a fundamental and widely used method for the synthesis of nitriles. rsc.org

Structural Context of 1,4-Dioxaspiro[4.5]decane-6-carbonitrile within Spirocyclic Systems

The structure of this compound is defined by its systematic name. It is a bicyclic system built upon a spiro[4.5]decane framework, which consists of a five-membered ring and a six-membered ring sharing one carbon atom. nih.gov

1,4-Dioxa: This prefix indicates the presence of two oxygen atoms in the molecule, which form a ketal. Specifically, they are part of a five-membered 1,3-dioxolane (B20135) ring. This ring is formed from the protection of a ketone, in this case, a cyclohexanone (B45756) derivative.

spiro[4.5]decane: This notation describes the spirocyclic nature of the carbon skeleton. The "spiro" indicates the single shared carbon. The numbers [4.5] denote the number of carbon atoms in each ring connected to the spiro-carbon (four in the dioxolane ring and five in the cyclohexane (B81311) ring).

-6-carbonitrile: This suffix indicates that a nitrile (–C≡N) group is attached to the carbon at position 6 of the spirocyclic system. According to IUPAC nomenclature, numbering starts at a carbon in the smaller ring adjacent to the spiro-carbon. However, for substituted spiroketals derived from cyclohexanone, the numbering often follows the parent cyclohexane ring, placing the nitrile group at a specific position on the six-membered ring.

The combination of the rigid spiroketal and the functional nitrile group makes this molecule an interesting, albeit not extensively documented, synthetic target.

Table 1: Physical and Chemical Properties of Related Compounds Since specific experimental data for this compound is not widely available in published literature, the properties of its parent scaffold and a key precursor are provided for context.

Property1,4-Dioxaspiro[4.5]decane nist.gov1,4-Dioxaspiro[4.5]decane-6-carboxylic acid nih.gov
CAS Number 177-10-64746-93-4
Molecular Formula C₈H₁₄O₂C₉H₁₄O₄
Molecular Weight 142.20 g/mol 186.20 g/mol
Appearance LiquidSolid
InChIKey GZGPRZYZKBQPBQ-UHFFFAOYSA-NLZEGMNHPLZOKES-UHFFFAOYSA-N

Note: Data is compiled from publicly available chemical databases and may represent computed or experimental values.

Overview of Research Trajectories for Spiroketal Nitriles

While specific research on this compound is limited, the research trajectory for such a molecule can be inferred from studies on related functionalized spiroketals. The 1,4-dioxaspiro[4.5]decane scaffold has been utilized as a key structural element in the development of potent and selective 5-HT1A receptor agonists, which have potential applications in treating neurological disorders. unimore.it In these studies, the spiroketal moiety is functionalized at different positions to explore structure-activity relationships. unimore.it

The synthesis of the target nitrile could plausibly be achieved from its corresponding carboxylic acid, 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid, a known compound. nih.gov A common synthetic pathway would involve converting the carboxylic acid to a primary amide (1,4-Dioxaspiro[4.5]decane-6-carboxamide), followed by a dehydration reaction to yield the nitrile. rsc.org Alternatively, synthetic routes could involve the ketalization of a cyclohexanone derivative that already bears a cyano group at the desired position. For instance, research has shown the synthesis of related 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides starting from 2-acetylcyclohexanone, demonstrating that functionalization at the 6-position is synthetically accessible. researchgate.net

Future research on this compound would likely focus on its use as a building block in medicinal chemistry. The nitrile group could be converted to an amine or carboxylic acid to serve as an attachment point for other molecular fragments, while the spiroketal core provides the rigid 3D framework beneficial for targeted drug design. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-7-8-3-1-2-4-9(8)11-5-6-12-9/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBKKTHRFCXLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)C#N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 1,4 Dioxaspiro 4.5 Decane 6 Carbonitrile Core

Established Cyclization and Ring-Closing Approaches to Spiroketals

Spiroketals are prominent structural motifs in a multitude of biologically active natural products. gre.ac.uknih.gov Consequently, a variety of synthetic methods have been developed to construct this heterocyclic system. These strategies range from classical acid-catalyzed reactions to more contemporary transition metal-catalyzed and electrochemical approaches.

Acid-Catalyzed Spirocyclization Reactions

The most traditional and widely employed method for synthesizing spiroketals is the acid-catalyzed cyclization of a suitable dihydroxyketone precursor. This reaction proceeds via the intramolecular dehydration of the dihydroxyketone, leading to the formation of the thermodynamically most stable spiroketal diastereoisomer. The reaction is typically driven by the removal of water and is favored by the stereoelectronic guidance of the anomeric effect.

For the 1,4-dioxaspiro[4.5]decane core, this approach often involves the ketalization of a cyclohexane-1,4-dione derivative. For instance, the synthesis of the closely related 1,4-Dioxaspiro[4.5]decan-8-one can be achieved through the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution, with acetic acid being identified as an effective catalyst. researchgate.net This reaction can achieve high yields and significantly reduced reaction times under optimized conditions. researchgate.net Another method involves the direct catalytic hydrolysis of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane using a weak acid acrylic cationic exchange resin in water, providing an environmentally friendly process. google.com

Transition Metal-Catalyzed Spiroketal Formation (e.g., Pd, Cu, Au, Rh)

Over the past few decades, transition metal-catalyzed methods have emerged as powerful alternatives to classical acid-catalyzed spiroketalization, often proceeding under milder conditions and allowing for the use of different classes of precursors. nih.gov These methods have broadened the scope of spiroketal synthesis, enabling novel cyclization modes and opportunities for asymmetric catalysis. nih.gov

A prevalent strategy involves the cycloisomerization of alkynyl diols. Various late transition metals, including palladium, copper, gold, and rhodium, have been shown to effectively catalyze this transformation. Gold catalysts, in particular, have demonstrated significant utility due to their strong Lewis acidic nature, which activates the alkyne for intramolecular nucleophilic attack by the hydroxyl groups. researchgate.netarkat-usa.org Both simple gold salts like AuCl and AuCl₃, as well as more complex phosphine and N-heterocyclic carbene (NHC) gold complexes, have been successfully employed. researchgate.netarkat-usa.org

The table below summarizes various transition metal catalysts used in the synthesis of spiroketals from alkynyl alcohol precursors.

CatalystSubstrate TypeSolventKey Features
Gold(I) Chloride (AuCl)Homopropargyl alcohol derivativeMethanolEffective for cycloisomerization with concomitant deprotection. researchgate.netbeilstein-journals.org
Palladium(II) Chloride (PdCl₂)Alkynyl diolAcetonitrileModest yields at room temperature; decomposition at reflux. beilstein-journals.orgsemanticscholar.org
Platinum(II) complexesAlkynolDichloromethaneUsed in syntheses of complex natural products like spirastrellolide B. nih.gov
Iridium(I) complexesUnsaturated ketonesNot specifiedEnables highly enantioselective condensation reactions. arkat-usa.org

Electrochemical Spiroketal Synthesis via Anodic Oxidation

In the quest for more sustainable and environmentally benign synthetic methods, electrochemical approaches have gained traction. A novel electrosynthetic route to spiroketals, termed "eSpiro," utilizes the anodic oxidation of malonic acids. gre.ac.ukrsc.org This method provides a metal- and mercury-free alternative to conventional techniques. rsc.org

The reaction proceeds through a sequential Hofer-Moest decarboxylation of a disubstituted malonic acid derivative, which generates carbocation intermediates. rsc.orgorganic-chemistry.org These intermediates are trapped by a suitable solvent like methanol to form a ketal precursor, which then undergoes a Brønsted acid-mediated cyclization to yield the final spiroketal product. rsc.orgrsc.org This electrochemical process is scalable and demonstrates broad functional group tolerance, achieving yields of up to 98% in batch syntheses. gre.ac.ukrsc.org The method avoids hazardous reagents and harsh conditions, positioning it as a practical and eco-friendly route for spiroketal synthesis. rsc.orgrsc.org

Strategies for Introducing the Carbonitrile Moiety

The introduction of a carbonitrile (cyano) group is a valuable transformation in organic synthesis, as nitriles are versatile intermediates that can be converted into amines, carboxylic acids, and other functional groups. wikipedia.orgpressbooks.pub For the synthesis of 1,4-Dioxaspiro[4.5]decane-6-carbonitrile, the nitrile can be introduced either by functional group transformation on a pre-formed spiroketal or by nucleophilic attack of a cyanide source on a suitable spiroketal precursor.

Cyanation Reactions for Nitrile Formation

Cyanation reactions encompass a broad range of methods for installing a nitrile group. While classical methods like the Sandmeyer and Rosenmund-von Braun reactions are staples for aryl nitrile synthesis, different strategies are required for aliphatic systems like the 1,4-dioxaspiro[4.5]decane core. wikipedia.orgtaylorandfrancis.com

Modern transition metal-catalyzed cross-coupling reactions have become prominent. Nickel-catalyzed cyanation of unactivated secondary alkyl chlorides or bromides using the less toxic zinc cyanide (Zn(CN)₂) as the cyanide source is a notable example. chemistryviews.org This thermally driven reaction tolerates a range of functional groups and provides good to high yields of the corresponding alkyl nitriles. chemistryviews.org This method could be applied to a precursor such as 6-bromo-1,4-dioxaspiro[4.5]decane.

The table below outlines common cyanation reagents and their applications.

Reagent(s)SubstrateMethod
NaCN or KCNAlkyl HalidesSₙ2 Nucleophilic Substitution libretexts.org
Zn(CN)₂ / NiCl₂·6H₂OSecondary Alkyl HalidesNickel-Catalyzed Cross-Coupling chemistryviews.org
K₄[Fe(CN)₆] / Pd catalystAryl HalidesPalladium-Catalyzed Cross-Coupling wikipedia.org
HCN / Base catalystAldehydes, KetonesNucleophilic Addition (Cyanohydrin formation) pressbooks.publibretexts.org

Nucleophilic Attack of Cyanide Ion on Precursors

A direct and common method for introducing a cyano group involves the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. wikipedia.orglibretexts.org This Sₙ2 reaction, when applied to a precursor like 6-halo-1,4-dioxaspiro[4.5]decane, would yield the target carbonitrile. The reaction is typically performed by heating the alkyl halide under reflux with an ethanolic solution of NaCN or KCN. libretexts.org This method is also a practical way to extend a carbon chain by one carbon atom. libretexts.org

Alternatively, a primary route for nitrile synthesis involves the reaction of ketones or aldehydes with hydrogen cyanide (HCN) to form cyanohydrins. wikipedia.orgpressbooks.pub This nucleophilic addition reaction is base-catalyzed, where the cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon. pressbooks.publibretexts.org For the synthesis of a related structure, a precursor such as 1,4-dioxaspiro[4.5]decan-6-one could be treated with HCN or a mixture of NaCN/KCN and a proton source. libretexts.orgdoubtnut.com This would result in the formation of 6-hydroxy-1,4-dioxaspiro[4.5]decane-6-carbonitrile. While cyclohexanone (B45756) itself forms cyanohydrins in excellent yield, sterically hindered derivatives may react poorly. doubtnut.comshaalaa.com The resulting cyanohydrin is a valuable intermediate that can be further modified. pressbooks.pub

Dehydration of Primary Amides for Nitrile Generation

The conversion of a primary amide to a nitrile via dehydration is a fundamental and efficient transformation in organic synthesis. rsc.orgresearchgate.net This reaction is crucial for installing the carbonitrile group onto the 1,4-Dioxaspiro[4.5]decane core, typically starting from the corresponding primary amide precursor, 1,4-Dioxaspiro[4.5]decane-6-carboxamide. The process involves the elimination of a water molecule from the primary amide group (-CONH₂) to form the nitrile group (-C≡N).

A wide array of dehydrating agents has been developed to facilitate this conversion, ranging from classical, harsh reagents to milder, more modern catalytic systems. rsc.orgresearchgate.net Historically, strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) were commonly employed. researchgate.net However, these reagents often require stringent reaction conditions and can be incompatible with sensitive functional groups.

More contemporary methods offer milder conditions and greater functional group tolerance. nih.gov These include systems based on Swern oxidation conditions ((COCl)₂-DMSO), cyanuric chloride in DMF, and various phosphorus(III) reagents like tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (PCl₃), or triphenylphosphite (P(OPh)₃). researchgate.netnih.gov The development of catalytic dehydration methods, including those using transition metals, represents a significant advancement, offering efficiency and adherence to green chemistry principles. rsc.orgrsc.org

Below is a table summarizing various reagents used for the dehydration of primary amides.

Reagent/SystemConditionsAdvantagesDisadvantages
Phosphorus Pentoxide (P₂O₅)High temperatureEffective, inexpensiveHarsh conditions, acidic
Thionyl Chloride (SOCl₂)RefluxReadily availableGenerates HCl and SO₂
(COCl)₂-DMSO (Swern)Low temperatureMild conditions, high yieldsRequires careful temperature control
Cyanuric Chloride/DMFMild temperatureGood yields, high purityStoichiometric reagent use
PCl₃ / DiethylamineMild temperatureRapid reaction, good yieldsPCl₃ is corrosive and moisture-sensitive
Pd(OAc)₂ (catalytic)Aqueous micellesLow catalyst loading, recyclableRequires a sacrificial nitrile

Nitrile Oxide Cycloaddition Approaches

The 1,3-dipolar cycloaddition of nitrile oxides is a powerful method for constructing five-membered heterocyclic rings, such as isoxazolines and isoxazoles. mdpi.comnih.govchem-station.com This strategy can be ingeniously applied to the synthesis of spirocyclic systems, including the 1,4-Dioxaspiro[4.5]decane core. rsc.orgresearchgate.net In this approach, a nitrile oxide dipole reacts with a dipolarophile containing a double bond to form a spiro-fused ring system.

For the synthesis of a spiroketal nitrile, an intramolecular nitrile oxide cycloaddition (INOC) can be employed. rsc.org This involves a molecule containing both a nitrile oxide precursor (like an oxime) and a tethered alkene. Upon in-situ generation of the nitrile oxide, it undergoes a cycloaddition with the tethered alkene, forming the spirocyclic core in a single, often highly stereoselective, step.

Alternatively, an intermolecular approach can be used where a dipolarophile containing an exocyclic methylene (B1212753) group, such as one attached to a pre-formed dioxolane ring, reacts with a nitrile oxide. researchgate.net The reaction typically proceeds with high regioselectivity, leading to the desired spiro isoxazoline product. researchgate.net Subsequent transformation of the isoxazoline ring would be necessary to yield the final spiroketal nitrile structure. The reactivity of nitrile oxides is generally higher than that of other dipoles like nitrones, making them effective for these transformations. chem-station.com

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of complex molecules like this compound can be designed using either convergent or divergent strategies. researchgate.net

A divergent synthesis , in contrast, starts from a common intermediate that is progressively modified to create a library of related but distinct compounds. researchgate.net In the context of the target molecule, a central precursor, such as a functionalized 1,4-dioxaspiro[4.5]decane, could be synthesized. From this common core, various functional groups could be introduced at the C6 position. One branch of the synthesis would lead to the desired carbonitrile, while other branches could be used to synthesize analogs with different functionalities (e.g., amides, esters, or ketones), allowing for the exploration of structure-activity relationships. The development of diversity-oriented synthesis relies heavily on such divergent strategies to build libraries of complex molecules like spiroketals. mskcc.org

Green Chemistry Considerations in the Synthesis of Spiroketal Nitriles

Adherence to the principles of green chemistry is increasingly vital in modern organic synthesis to minimize environmental impact and enhance safety. journalijdr.com The synthesis of spiroketals and nitriles can be made more sustainable by considering alternative reagents, reaction conditions, and synthetic strategies. nih.gov

Metal-Free Electrosynthetic Strategies for Spiroketals

A significant advancement in sustainable spiroketal synthesis is the development of metal-free electrosynthetic methods. rsc.orgrsc.org Traditional spiroketalization often relies on acid catalysis or transition-metal-mediated cyclizations, which can involve hazardous reagents or generate metallic waste. rsc.orgrsc.org Electrosynthesis offers a cleaner alternative by using electricity to drive chemical reactions, avoiding the need for stoichiometric chemical oxidants or metal catalysts. frontiersin.org

One such innovative method, termed eSpiro, utilizes the anodic oxidation of malonic acids to generate intermediates that subsequently cyclize to form the spiroketal core. rsc.orgrsc.org This approach proceeds through a Hofer-Moest decarboxylation followed by a Brønsted acid-mediated cyclization, achieving high yields (up to 98%) with broad functional group tolerance. rsc.orgrsc.org By eliminating the use of metals like mercury or palladium, this strategy presents a safer, more cost-effective, and scalable route to spiroketals. rsc.orgrsc.orgfrontiersin.org

Avoidance of Hazardous Reagents in Cyclization Processes

Many classical methods for spiroketal synthesis employ hazardous materials. For instance, oxidative cyclization methods have historically used toxic oxidants like lead(IV) tetraacetate or mercuric salts. researchgate.net Green chemistry principles guide the replacement of such substances with safer alternatives. nih.gov

Modern approaches focus on catalysis to minimize waste and avoid stoichiometric reagents. For example, instead of strong, corrosive acids for dehydration or cyclization, milder catalytic systems are preferred. researchgate.net The use of biocatalysts, microwave irradiation, or ultrasound activation can also reduce the need for harsh conditions and hazardous solvents, leading to more environmentally friendly processes. journalijdr.comnih.gov The goal is to design syntheses that use and generate substances with minimal toxicity to humans and the environment. nih.gov

Sustainable Approaches in Spiroketal Synthesis

A holistic sustainable approach to spiroketal synthesis incorporates several green chemistry principles. acs.orgmdpi.commdpi.com Key strategies include:

Atom Economy : Designing reactions, such as cycloadditions, that maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov

Use of Renewable Feedstocks : Utilizing starting materials derived from renewable resources rather than depletable fossil fuels.

Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. nih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste and often increase reaction selectivity. nih.gov

By integrating these principles, the synthesis of complex molecules like this compound can be achieved in a more efficient, safer, and environmentally responsible manner.

Stereochemical Control in 1,4 Dioxaspiro 4.5 Decane 6 Carbonitrile Synthesis

Principles of Stereogenicity in Spiro[4.5]decane Systems

The 1,4-dioxaspiro[4.5]decane ring system possesses several features that contribute to its stereochemical complexity. The spirocyclic nature of the molecule, where the five-membered dioxolane ring and the six-membered cyclohexane (B81311) ring are joined by a single common carbon atom (the spirocenter), is a key source of chirality. wikipedia.org

The spiroatom itself can be a stereocenter if the substitution pattern on both rings removes all elements of symmetry. In the case of 1,4-dioxaspiro[4.5]decane-6-carbonitrile, the presence of the carbonitrile group at the C-6 position of the cyclohexane ring introduces a chiral center. The relative orientation of this substituent with respect to the dioxolane ring gives rise to diastereomers.

The anomeric effect also plays a crucial role in the stereochemistry of the 1,4-dioxaspiro[4.5]decane moiety. The anomeric effect is the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial orientation, despite the potential for greater steric hindrance. wikipedia.org In the dioxolane ring, the lone pairs of electrons on the oxygen atoms can interact with the antibonding orbital of the adjacent C-O bond, leading to a stabilization of the axial conformation. This effect can significantly influence the relative stabilities of different diastereomers and thus the outcome of spiroketalization reactions.

Diastereoselective Synthesis of Spiroketal Nitriles

The diastereoselective synthesis of spiroketal nitriles aims to control the relative stereochemistry of the newly formed stereocenters during the spirocyclization process. This can be achieved by manipulating the reaction conditions to favor the formation of one diastereomer over others.

The formation of spiroketals, including this compound, can be governed by either kinetic or thermodynamic control. libretexts.org The product distribution depends on whether the reaction is reversible under the given conditions.

Under thermodynamic control , the reaction is allowed to reach equilibrium, and the major product is the most stable diastereomer. nih.gov This is often achieved at higher reaction temperatures or with the use of catalysts that facilitate the equilibration between different isomers. The stability of the resulting spiroketal is influenced by factors such as the anomeric effect, steric interactions, and intramolecular hydrogen bonding. wikipedia.org

Conversely, under kinetic control , the reaction is irreversible, and the major product is the one that is formed the fastest. libretexts.org This is typically favored at lower temperatures and with short reaction times. The stereochemical outcome is determined by the energy of the transition state leading to each diastereomer. The less sterically hindered transition state will be lower in energy and will lead to the kinetic product. nih.gov

The choice between kinetic and thermodynamic control provides a powerful tool for selectively synthesizing a desired diastereomer of a spiroketal nitrile. For instance, acid-catalyzed spiroketalization often proceeds under thermodynamic control, leading to the most stable anomeric configuration. nih.gov In contrast, certain base-catalyzed or metal-mediated cyclizations can proceed under kinetic control, affording a different diastereomeric product. researchgate.net

Table 1: Comparison of Kinetic and Thermodynamic Control in Spirocyclization
Control TypeReaction ConditionsProduct Determining FactorMajor Product
KineticLow temperature, short reaction time, irreversible conditionsLowest energy transition stateThe product that is formed fastest
ThermodynamicHigher temperature, longer reaction time, reversible conditions (e.g., acid catalysis)Lowest energy (most stable) productThe most stable diastereomer

The presence of substituents, particularly on the allylic position of a precursor to the spiroketal, can significantly influence the stereochemical outcome of the cyclization reaction. For example, in rhenium(VII) oxide (Re₂O₇)-catalyzed spirocyclizations, allylic alcohols can undergo transposition to form an oxocarbenium ion, which then participates in the cyclization. The stereochemistry of the allylic alcohol can direct the approach of the nucleophile, leading to a high degree of diastereoselectivity.

The steric bulk and electronic nature of the allylic substituent can influence the conformation of the transition state during spirocyclization. A bulky substituent will favor a transition state that minimizes steric interactions, thereby directing the formation of a specific diastereomer. Electronic effects, such as the ability of a substituent to stabilize a developing positive charge in the transition state, can also play a role in determining the stereochemical outcome.

A powerful strategy for controlling stereoselectivity in the synthesis of complex molecules containing spiroketal moieties, particularly bis-spiroketals, is the use of tethers. nih.gov This approach is especially useful in thermodynamically controlled reactions where the energy difference between potential diastereomers is small. acs.org

By temporarily connecting two reactive functional groups with a tether, the conformational freedom of the molecule is restricted. This pre-organization favors a specific cyclization pathway, leading to the formation of a single diastereomer. The length and nature of the tether are crucial in dictating the stereochemical outcome. The tether can be designed to be too short to allow for the formation of undesired diastereomers. nih.gov

This strategy has been successfully employed in the synthesis of complex natural products containing bis-spiroketal units. The use of a tether, in combination with a catalyst that promotes equilibration, can lead to excellent stereocontrol in the formation of the desired bis-spiroketal isomer. nih.gov

Enantioselective Approaches to Chiral Spiroketal Nitriles

While diastereoselective methods control the relative stereochemistry, enantioselective approaches are necessary to synthesize a single enantiomer of a chiral spiroketal nitrile. This is typically achieved through the use of chiral catalysts or chiral auxiliaries.

Catalytic asymmetric spiroketalization has emerged as a powerful tool for the enantioselective synthesis of chiral spiroketals. This approach utilizes a small amount of a chiral catalyst to induce asymmetry in the product. Various types of chiral catalysts have been developed for this purpose, including chiral Brønsted acids and organocatalysts.

Confined Brønsted acids, which possess a sterically demanding chiral microenvironment, have been shown to be effective catalysts for enantioselective spiroacetalization. The confined active site of the catalyst can differentiate between the two enantiotopic transition states of the cyclization, leading to the preferential formation of one enantiomer.

Organocatalysts, such as chiral aminothioureas, have also been employed in the asymmetric synthesis of spiroketals. These catalysts can activate the substrates through hydrogen bonding and direct the stereochemical course of the reaction, resulting in high enantioselectivity. nih.gov The development of new and more efficient catalytic systems for the asymmetric synthesis of spiroketal nitriles is an active area of research.

Table 2: Examples of Catalytic Asymmetric Spiroketalization
Catalyst TypeExample CatalystKey FeatureTypical Enantioselectivity
Confined Brønsted AcidC₂-symmetric imidodiphosphoric acidSterically demanding chiral microenvironmentHigh (up to >99% ee)
OrganocatalystChiral aminothioureaActivation through hydrogen bondingGood to excellent (up to 99% ee)

Chiral Ligand-Promoted Reactions (e.g., SaBOX ligands)

The development of novel chiral ligands is central to advancing asymmetric catalysis. While a broad array of chiral ligands has been successfully employed in stereoselective transformations, the application of specific ligand families can be crucial for achieving high enantioselectivity in the synthesis of spiroketal structures. umich.edunih.gov Among these, Side Arm Bis(oxazoline) ligands, commonly known as SaBOX ligands, have demonstrated considerable success in various copper- and nickel-catalyzed asymmetric reactions. sioc.ac.cn

SaBOX ligands are a class of C₂-symmetric chiral ligands characterized by two oxazoline rings and coordinating side arms. These side arms play a critical role in creating a well-defined chiral pocket around the metal center, which enhances facial discrimination of the substrate. This steric and electronic tuning has proven effective in reactions such as asymmetric cyclopropanation and cycloaddition. sioc.ac.cn In the context of synthesizing a chiral center at the C6 position of the 1,4-dioxaspiro[4.5]decane framework, a SaBOX-metal complex could theoretically be employed in reactions like an asymmetric Michael addition of a cyanide source to a corresponding α,β-unsaturated precursor. The choice of the side arm on the SaBOX ligand would be instrumental in optimizing the enantiomeric excess (ee) of the final product.

Table 1: Representative Chiral Ligands in Asymmetric Spiroketal Synthesis

Ligand Type Metal Catalyst (Typical) Applicable Reaction Type Potential Enantioselectivity
SaBOX Copper (Cu), Nickel (Ni) Michael Addition, Cycloaddition High (dependent on substrate and side arm)
SPIROL-based Iridium (Ir), Palladium (Pd) Hydroarylation, Allylic Alkylation Up to 97% ee reported in model systems nih.gov
PHOX Iridium (Ir) Asymmetric Hydrogenation Up to 99% ee reported in model systems

| Spiroketal Bisphosphine | Rhodium (Rh) | Olefin Hydrogenation | Up to 99.5% ee reported in model systems nih.gov |

This table is illustrative and provides examples of ligand classes used in asymmetric synthesis relevant to spirocyclic systems. Specific results for this compound would require experimental validation.

Asymmetric Cascade Reactions

Asymmetric cascade reactions offer an elegant and efficient strategy for constructing complex molecules like this compound from simple precursors in a single operation. These reactions combine multiple bond-forming events sequentially without isolating intermediates, thereby increasing synthetic efficiency and minimizing waste.

The synthesis of spiroketal frameworks can be achieved through cascade sequences that involve key steps such as an oxa-Michael addition followed by an intramolecular cyclization/ketalization. For the synthesis of the 6-carbonitrile derivative, a potential cascade could be initiated by the conjugate addition of a hydroxyl group from a suitable cyclohexane-based precursor to an activated alkene, followed by intramolecular trapping to form the spiroketal. The stereochemistry would be directed by a chiral catalyst, such as a secondary amine (aminocatalysis) or a chiral phosphoric acid, which activates the substrate and controls the stereochemical outcome of the initial bond-forming step. mdpi.com This approach allows for the simultaneous construction of the spirocyclic core and the installation of the desired stereochemistry at the C6 position.

Conformational Analysis and Anomeric Effects in 1,4-Dioxaspiro[4.5]decane Systems

The three-dimensional structure and stability of this compound are governed by the conformational preferences of the six-membered cyclohexane ring and stereoelectronic interactions, most notably the anomeric effect associated with the spiroketal moiety.

The cyclohexane ring in the 1,4-dioxaspiro[4.5]decane system typically adopts a stable chair conformation to minimize torsional and steric strain. The spirocyclic fusion with the dioxolane ring introduces conformational constraints but does not prevent the chair flip, although it may influence the energetic balance between the two chair conformers. A key stereoelectronic interaction in this system is the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the spiro C5 atom) to occupy an axial position. This preference arises from a stabilizing hyperconjugative interaction between a lone pair (n) on one of the ring oxygens and the antibonding orbital (σ) of the adjacent axial C-O bond. This n → σ interaction is geometrically optimal when the orbitals are anti-periplanar, a condition met in the axial conformation.

Influence of Ring Conformation on Stereoisomer Stability

For 1,4-Dioxaspiro[4..5]decane-6-carbonitrile, the nitrile group at the C6 position can exist in either an axial or an equatorial orientation. The relative stability of these two stereoisomers is determined by a balance of steric and stereoelectronic effects.

Axial Conformer : The nitrile group is positioned perpendicular to the general plane of the ring. This conformation introduces destabilizing 1,3-diaxial interactions between the nitrile group and the axial hydrogens at the C8 and C10 positions. The magnitude of this steric strain, known as the A-value, contributes significantly to the conformational energy.

Equatorial Conformer : The nitrile group points away from the ring, minimizing steric clashes. In the absence of other overriding interactions, the equatorial conformation is generally favored for substituents on a cyclohexane ring to avoid 1,3-diaxial strain. pressbooks.pub

Therefore, for the 6-carbonitrile derivative, the equatorial stereoisomer is predicted to be the thermodynamically more stable conformer. The equilibrium between the axial and equatorial forms will lie heavily towards the equatorial side, with the precise energy difference (ΔG°) depending on the steric bulk of the nitrile group and any additional gauche interactions.

Table 2: Estimated Conformational Energies for Substituted Cyclohexanes

Substituent A-value (kJ/mol) % Equatorial Conformer (at 298 K)
-CH₃ 7.3 ~95%
-CN (Nitrile) ~0.8 - 1.0 ~65-70%

Data is based on monosubstituted cyclohexanes and serves as an approximation for the behavior of the nitrile group in the 1,4-dioxaspiro[4.5]decane system. pressbooks.pub

Spectroscopic Signatures of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the axial and equatorial stereoisomers of this compound. The chemical shift (δ) and coupling constants (J) of the proton at C6 (the methine proton) are particularly diagnostic.

Chemical Shift : The axial proton (Hₐₓ) in a cyclohexane ring typically resonates at a higher field (lower ppm value) compared to its equatorial counterpart (Hₑq). This is due to the anisotropic shielding effect of the axial C-C bonds. Thus, in the isomer where the C6-proton is axial (i.e., the nitrile group is equatorial), the ¹H NMR signal for this proton would be expected to appear upfield relative to the isomer where the proton is equatorial (nitrile group is axial).

Coupling Constants : The magnitude of the vicinal coupling constant (³J) between the C6 proton and the adjacent protons on C7 depends on the dihedral angle between them.

An axial C6 proton will have large couplings (³Jₐₓ,ₐₓ ≈ 8-13 Hz) to the adjacent axial protons and small couplings (³Jₐₓ,ₑq ≈ 2-5 Hz) to the adjacent equatorial protons. This often results in a signal that appears as a "triplet of triplets" or a complex multiplet with a large width at half-maximum.

An equatorial C6 proton will only have small gauche couplings to its neighbors (³Jₑq,ₐₓ and ³Jₑq,ₑq ≈ 2-5 Hz), resulting in a signal that is typically a narrow multiplet or a broad singlet.

These distinct spectroscopic features allow for the unambiguous assignment of the stereochemistry at the C6 position.

Table 3: Predicted ¹H NMR Spectroscopic Data for the C6-Proton of this compound Isomers

Isomer (CN Group) C6-Proton Orientation Expected Chemical Shift (δ) Expected Coupling Pattern (³J)
Equatorial Axial Lower ppm (Upfield) Large ax-ax couplings (~8-13 Hz)

| Axial | Equatorial | Higher ppm (Downfield) | Small eq-ax, eq-eq couplings (~2-5 Hz) |

This table presents expected trends based on established principles of conformational analysis in cyclohexane rings. Actual values would require experimental measurement.

Chemical Reactivity and Mechanistic Investigations of 1,4 Dioxaspiro 4.5 Decane 6 Carbonitrile

Reactivity Profiles of the Nitrile Functional Group

The nitrile, or cyano, group (-C≡N) is a versatile functional group in organic synthesis, characterized by a polarized carbon-nitrogen triple bond and a lone pair of electrons on the nitrogen atom. numberanalytics.comresearchgate.net This electronic structure renders the carbon atom electrophilic and the nitrogen atom nucleophilic, allowing for a diverse range of chemical transformations. researchgate.netopenstax.org The reactivity is influenced by electronic effects, steric hindrance, and the presence of other functional groups within the molecule. numberanalytics.com

Nucleophilic Addition Reactions at the Nitrile Carbon

The electrophilic carbon atom of the nitrile group in 1,4-Dioxaspiro[4.5]decane-6-carbonitrile is susceptible to attack by various nucleophiles. openstax.orglibretexts.org This reaction is analogous to the nucleophilic addition to a carbonyl group. openstax.org The initial addition of a nucleophile to the carbon-nitrogen triple bond results in the formation of an intermediate imine anion. libretexts.org Subsequent workup, typically involving hydrolysis, leads to the formation of ketones or other carbonyl-containing compounds. chemistrysteps.com

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent carbon-based nucleophiles that readily add to nitriles. chemistrysteps.com The reaction with one equivalent of the organometallic reagent, followed by acidic hydrolysis of the imine intermediate, provides a reliable method for the synthesis of ketones. libretexts.orgchemistrysteps.com

Table 1: Nucleophilic Addition Reactions

NucleophileReagent ExampleIntermediateFinal Product (after Hydrolysis)
Grignard ReagentCH₃MgBrImine anion salt6-Acetyl-1,4-dioxaspiro[4.5]decane
Organolithium ReagentPhLiImine anion salt6-Benzoyl-1,4-dioxaspiro[4.5]decane
Hydride (reducing agent)DIBAL-HImine anion1,4-Dioxaspiro[4.5]decane-6-carbaldehyde

The mechanism for the addition of a Grignard reagent begins with the nucleophilic attack on the electrophilic nitrile carbon, forming an imine salt. libretexts.org This salt is then hydrolyzed to an imine, which is further protonated to an iminium ion. Subsequent attack by water and elimination of ammonia (B1221849) yields the final ketone product. libretexts.org

Reduction Pathways Leading to Amines

The nitrile group can be fully reduced to a primary amine (R-CH₂NH₂) using strong reducing agents. openstax.org Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this transformation. libretexts.orgchemistrysteps.com The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org

The mechanism involves an initial hydride attack to form an imine anion, which is stabilized as an aluminum complex. libretexts.org This complex remains electrophilic enough to accept a second hydride ion, forming a dianion intermediate. openstax.orglibretexts.org An aqueous workup then protonates the dianion to yield the primary amine, (1,4-Dioxaspiro[4.5]decan-6-yl)methanamine. libretexts.org Milder reducing agents, such as sodium cyanoborohydride (NaBH₃CN), are used in reductive amination processes but are generally not strong enough to reduce the nitrile group directly. youtube.com

Table 2: Reduction of Nitrile to Amine

Reducing AgentReaction ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)1. Diethyl ether or THF; 2. H₂O workup(1,4-Dioxaspiro[4.5]decan-6-yl)methanamine
Catalytic Hydrogenation (e.g., H₂/Raney Ni)High pressure and temperature(1,4-Dioxaspiro[4.5]decan-6-yl)methanamine

Hydrolysis of Nitriles to Carboxylic Acids

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids. numberanalytics.comopenstax.org This transformation can be catalyzed by either acid or base and typically requires heating. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comchemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, allowing for the attack of a weak nucleophile like water. chemistrysteps.comlumenlearning.com A proton transfer and tautomerization yield the amide intermediate. chemistrysteps.comchemistrysteps.com Continued heating under acidic conditions leads to the hydrolysis of the amide to form 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.comlibretexts.org

In base-catalyzed hydrolysis, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.orgchemistrysteps.com The resulting imine anion is protonated by water. chemistrysteps.com Subsequent steps lead to the amide intermediate, which is then hydrolyzed under basic conditions to yield the carboxylate salt and ammonia. openstax.orglibretexts.org A final acidification step is required to obtain the neutral carboxylic acid. libretexts.org

Table 3: Hydrolysis of Nitrile to Carboxylic Acid

CatalystConditionsIntermediateFinal Product
Acid (e.g., H₂SO₄, HCl)Aqueous solution, heat1,4-Dioxaspiro[4.5]decane-6-carboxamide1,4-Dioxaspiro[4.5]decane-6-carboxylic acid
Base (e.g., NaOH, KOH)Aqueous solution, heat, then acid workup1,4-Dioxaspiro[4.5]decane-6-carboxamide1,4-Dioxaspiro[4.5]decane-6-carboxylic acid

Electrophilic Interactions of Nitriles

While the nitrile carbon is electrophilic, the lone pair on the nitrogen atom allows the nitrile group to act as a nucleophile in certain reactions. researchgate.netchemistrysteps.com For instance, in the Ritter reaction, the nitrile's nitrogen atom attacks a carbocation, which can be generated from an alcohol or alkene under strongly acidic conditions. chemistrysteps.com This activates the carbon-nitrogen triple bond for subsequent attack by water, ultimately forming an N-substituted amide after hydrolysis. chemistrysteps.com

Furthermore, the nitrile group can be activated towards electrophilic attack through coordination with a Lewis acid. organic-chemistry.org For example, a Lewis acid can coordinate to the nitrogen's lone pair, which enhances the electrophilicity of the cyano group, facilitating reactions like electrophilic cyanation when using a suitable cyanating agent. organic-chemistry.org The nitrile group can also serve as a directing group in C-H bond functionalization reactions, guiding the substitution to specific positions on an aromatic ring, although this is less relevant to the saturated spiroketal system. researchgate.net

Transformations Involving the 1,4-Dioxaspiro[4.5]decane Moiety

The 1,4-dioxaspiro[4.5]decane portion of the molecule is a spiroketal, which is a type of acetal. cymitquimica.com Its reactivity is primarily characterized by the stability of the ketal linkage.

Ring-Opening Reactions of Spiroketals

Spiroketals are generally stable under neutral and basic conditions. However, like other acetals, they are susceptible to hydrolysis under acidic conditions, leading to a ring-opening equilibrium. nih.gov This reaction involves the protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and a hydroxyl group.

The stability of the spiroketal and the position of the equilibrium are influenced by several factors, including pH, temperature, and solvent. nih.govillinois.edu In the presence of aqueous acid, the equilibrium can be shifted towards the ring-opened hydroxy ketone. This reactivity is a key consideration in any synthetic step involving this compound that requires acidic conditions, as unintended deprotection of the ketone could occur. The formation of spiroketals can be thermodynamically or kinetically controlled, and factors like anomeric effects and metal chelation can influence which stereoisomer is favored. illinois.eduacs.org For 1,4-Dioxaspiro[4.5]decane systems, the reaction is reversible, and the spiroketal can be reformed from the corresponding ketone (in this case, 2-cyanocyclohexanone) and diol (ethylene glycol) under acid catalysis with removal of water.

Table 4: Spiroketal Ring-Opening

ConditionsEffect on SpiroketalProducts of Hydrolysis
Aqueous Acid (e.g., HCl, TsOH)Reversible ring-opening2-Cyanocyclohexanone and Ethylene (B1197577) Glycol
Neutral or Basic (e.g., NaOH, NaHCO₃)Stable, no reactionN/A

Prins Cyclization in Spiroketal Formation

The formation of the 1,4-dioxaspiro[4.5]decane skeleton, a core structure of the title compound, can be achieved through a Prins-type cyclization. This reaction typically involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. wikipedia.org In the context of forming the spiroketal moiety, a suitable precursor would be a cyclohexanone (B45756) derivative bearing a tethered diol or a related species that can cyclize onto the carbonyl group.

The general mechanism of the Prins reaction commences with the protonation of a carbonyl group by a protic or Lewis acid, which then undergoes an electrophilic addition to an alkene, forming a carbocationic intermediate. wikipedia.org This intermediate is then trapped by a nucleophile. In the synthesis of spiroketals, an intramolecular variant of this reaction is often employed. For instance, the acid-catalyzed reaction of a ketone with a homoallylic alcohol can lead to the formation of a spirocyclic tetrahydropyran (B127337) derivative. nih.gov

The stereochemical outcome of the Prins cyclization is of significant interest, with the potential for both axial and equatorial addition to the oxocarbenium ion intermediate. nih.gov The formation of the thermodynamically more stable product is often favored, which in the case of spiroketals, is influenced by the anomeric effect. This effect stabilizes the conformation where a lone pair on an oxygen atom is anti-periplanar to an adjacent C-O bond.

Table 1: Illustrative Examples of Prins Cyclization for Spiro-compound Synthesis This table presents representative examples of Prins-type cyclizations leading to spirocyclic systems, as specific data for this compound is not readily available in the literature.

Reactants Catalyst/Conditions Product Yield (%) Reference
Tetrahydropyran-4-one, 3-butene-1-ol Methanesulfonic acid, CH₂Cl₂ Spirocyclic 4-substituted tetrahydropyran 47 nih.gov
Cyclohexanone, Allyl alcohol InCl₃/SnCl₄ Substituted spiro[5.5]undecane Not specified nih.gov

Cycloaddition Reactions (e.g., with Nitrile Oxides)

The nitrile group in this compound is a versatile functional group that can participate in various cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition with nitrile oxides to form 1,2,4-oxadiazole (B8745197) derivatives. Nitrile oxides, which can be generated in situ from the corresponding hydroximoyl chlorides or nitroalkanes, are 1,3-dipoles that readily react with dipolarophiles. mdpi.comnih.gov

The reaction of a nitrile with a nitrile oxide is a well-established method for the synthesis of five-membered heterocycles. nih.gov The cycloaddition of 1,3-dipoles to C=N bonds, while less common than additions to C=C or C≡C bonds, provides a direct route to novel spiro-heterocyclic compounds. nih.gov The regioselectivity of these cycloadditions is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. mdpi.com

Table 2: Representative 1,3-Dipolar Cycloaddition Reactions of Nitriles This table showcases examples of 1,3-dipolar cycloadditions involving nitrile functionalities, illustrating the potential reactivity of this compound.

Nitrile Substrate Dipole Product Type Reference
Benzonitrile Benzonitrile oxide 3,5-Diphenyl-1,2,4-oxadiazole nih.gov
Acetonitrile 4-Methoxybenzonitrile oxide 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazole mdpi.com

Mechanistic Studies of Key Transformations

Understanding the detailed reaction mechanisms is crucial for controlling the outcome of chemical transformations involving this compound.

The nitrile group is a versatile functional handle that can be transformed into various other functionalities, such as amines, amides, and carboxylic acids. acs.org The functionalization of nitriles can also proceed via radical pathways. For instance, the metal-free unactivated C(sp³)–H bond functionalization of alkyl nitriles with terminal vinylarenes can lead to the formation of γ-ketonitriles through a free-radical pathway. acs.org The nitrile group can also act as a directing group in C-H functionalization reactions, enabling the introduction of various substituents at specific positions. umich.edu

The hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid or amide would likely proceed through standard acid or base-catalyzed mechanisms, involving the initial hydration of the nitrile to an imidic acid or an imidate, respectively, followed by tautomerization and further hydrolysis.

The formation of the spiroketal moiety in this compound involves several key intermediates. In acid-catalyzed spiroketalization, the initial protonation of a carbonyl group leads to an oxocarbenium ion. This highly electrophilic species is then trapped intramolecularly by a hydroxyl group to form a hemiacetal, which subsequently cyclizes to the spiroketal. acs.org

The characterization of these transient intermediates is challenging but can be achieved using advanced spectroscopic techniques. In situ methods like IR and NMR spectroscopy can provide information about the prevalent species in the reaction mixture. rsc.org Mass spectrometry, particularly electrospray ionization (ESI-MS), is a powerful tool for detecting and characterizing charged intermediates in catalytic reactions. nih.gov By analyzing the fragmentation patterns of these intermediates, valuable insights into the reaction pathway can be obtained. nih.gov

The stereochemical outcome of the formation of the 1,4-dioxaspiro[4.5]decane ring system can often be controlled by the reaction conditions, highlighting the importance of kinetic versus thermodynamic control. wikipedia.org The kinetic product is the one that is formed fastest, via the lowest energy transition state, while the thermodynamic product is the most stable product. masterorganicchemistry.com

In spiroketal formation, the reaction is often reversible under the reaction conditions, allowing for equilibration to the thermodynamically most stable diastereomer. imperial.ac.uk This thermodynamic preference is largely governed by the anomeric effect, which stabilizes the stereoisomer where a lone pair on one of the ring oxygens can align anti-periplanar to the other C-O bond of the spiro-center. At lower temperatures and with shorter reaction times, the kinetically favored product may be isolated. libretexts.orgyoutube.com A thorough analysis of the reaction energy profile, including the relative energies of the transition states and the products, is essential for predicting and controlling the stereoselectivity of the spiroketalization process.

Derivatization Strategies for Functional Enhancement of 1,4 Dioxaspiro 4.5 Decane 6 Carbonitrile

Chemical Modifications of the Nitrile Group for Further Functionalization

The nitrile group is a highly versatile functional group that can be transformed into a variety of other nitrogen-containing moieties. These transformations are key to expanding the synthetic utility of the parent molecule.

The hydrolysis of the nitrile group to a carboxamide is a fundamental transformation that introduces a new functional handle and can significantly alter the biological and chemical properties of the molecule. This conversion is often a gateway to further derivatization.

One notable example involves the synthesis of N-aryl amides, which are of interest in medicinal chemistry. For instance, N-(2-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane-6-carboxamide has been synthesized as part of research into PARP inhibitors. google.com Another documented conversion is the formation of N-(5-nitrothiazol-2-yl)-1,4-dioxaspiro[4.5]decane-6-carboxamide, which was explored in the development of novel derivatives of the antiparasitic drug Nitazoxanide for potential use against Mycobacterium tuberculosis. nih.govacs.org

These transformations highlight the utility of the amide derivatives of 1,4-Dioxaspiro[4.5]decane-6-carbonitrile in the synthesis of biologically active compounds.

Table 1: Examples of Amide Derivatives from this compound

Derivative Name Synthetic Application
N-(2-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane-6-carboxamide Investigated as a potential PARP inhibitor. google.com
N-(5-nitrothiazol-2-yl)-1,4-dioxaspiro[4.5]decane-6-carboxamide Synthesized as a derivative of Nitazoxanide for antitubercular studies. nih.govacs.org

Beyond amides, the nitrile group can be converted into other important nitrogen-containing functionalities, such as primary amines or tetrazoles. These transformations dramatically increase the structural diversity achievable from the starting nitrile.

The reduction of the nitrile to a primary amine, for example, would yield 1,4-dioxaspiro[4.5]decan-6-yl)methanamine. This amine can then serve as a nucleophile in a wide range of subsequent reactions, including amidation, alkylation, and the formation of sulfonamides, further diversifying the product scope.

While specific examples of the direct conversion of this compound to other nitrogenous groups like tetrazoles are not extensively documented in readily available literature, the general reactivity of nitriles suggests that such transformations are chemically feasible and represent a promising avenue for future exploration.

Functionalization of the Spiroketal Framework

The spiroketal framework itself, particularly the cyclohexane (B81311) ring, presents opportunities for selective chemical modifications, allowing for the introduction of new functionalities and the alteration of the molecule's three-dimensional structure.

The cyclohexane ring of the 1,4-Dioxaspiro[4.5]decane moiety can be a target for various functionalization reactions. Depending on the desired outcome, reactions such as alpha-alkylation or hydroxylation could be employed to introduce substituents onto the ring. These modifications can influence the molecule's conformation and its interaction with biological targets. The presence of the protected ketone as a spiroketal allows for selective chemistry on the cyclohexane ring that might otherwise be complicated by the presence of a reactive carbonyl group.

Ring-closing metathesis (RCM) is a powerful synthetic tool for the construction of cyclic structures. While direct RCM on this compound is not a typical application, the synthesis of spiroketal analogs often employs RCM as a key step in the formation of one of the rings. For instance, a diene precursor containing the elements of the cyclohexane ring could undergo RCM to form the six-membered ring, followed by ketalization to install the dioxolane portion, or vice-versa. This strategy allows for the synthesis of a wide range of spiroketal analogs with varying ring sizes and functionalities.

Impact of Derivatization on Synthetic Versatility and Product Diversification

The derivatization of this compound significantly enhances its value as a synthetic intermediate. The conversion of the nitrile group into amides, and potentially other nitrogen-containing groups, opens up a vast number of subsequent chemical transformations.

The synthesis of amide derivatives has been shown to be a gateway to compounds with potential therapeutic applications, including PARP inhibitors and antitubercular agents. google.comnih.govacs.org This demonstrates that even a single transformation of the nitrile group can lead to a significant diversification of the product's biological profile.

The ability to functionalize the cyclohexane ring further adds to the synthetic versatility of this scaffold. By introducing additional substituents, chemists can fine-tune the steric and electronic properties of the molecule, which is crucial in areas such as drug design and materials science. The strategic combination of nitrile group modification and framework functionalization allows for the generation of a large library of diverse spiroketal compounds from a single, readily accessible starting material.

Spectroscopic and Computational Characterization of 1,4 Dioxaspiro 4.5 Decane 6 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1,4-Dioxaspiro[4.5]decane-6-carbonitrile, confirming the connectivity of its spirocyclic framework and the position of the carbonitrile group.

The ¹H NMR spectrum is expected to provide distinct signals for the protons on the dioxolane and cyclohexane (B81311) rings. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the nitrile group.

Dioxolane Protons (Positions 2 and 3): The four protons of the ethylene (B1197577) glycol ketal group are expected to appear as a complex multiplet, or a series of multiplets, typically in the range of 3.9-4.1 ppm. Their equivalence, or lack thereof, depends on the solvent and the conformational dynamics of the five-membered ring.

Cyclohexane Protons: The protons on the cyclohexane ring will show a range of chemical shifts. The methine proton at the C6 position, being alpha to the electron-withdrawing nitrile group, would be shifted downfield compared to the other ring protons, likely appearing in the 2.5-3.0 ppm region. The remaining methylene (B1212753) protons (at C7, C8, C9, and C10) would produce a series of overlapping multiplets in the upfield region, approximately between 1.5 and 2.2 ppm.

Coupling Constants: The coupling constants (J-values) between adjacent protons would be critical for confirming assignments. For instance, the C6 proton would exhibit coupling to the neighboring protons at C7, with the magnitude of the coupling constants helping to infer the stereochemical relationship (axial vs. equatorial) of the nitrile substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on chemical principles. Actual experimental values may vary.)

Proton PositionPredicted Chemical Shift (ppm)Predicted Multiplicity
H-2, H-3 (Dioxolane)3.9 – 4.1Multiplet
H-6 (Methine)2.5 – 3.0Multiplet
H-7, H-8, H-9, H-101.5 – 2.2Overlapping Multiplets

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule and confirms the presence of key functional groups.

Nitrile Carbon (CN): The carbon of the nitrile group is a key indicator and is expected to have a chemical shift in the range of 118-122 ppm.

Spiro Carbon (C5): The quaternary spiro carbon, bonded to two oxygen atoms and two carbon atoms, would appear at a characteristic downfield position, typically around 108-112 ppm.

Dioxolane Carbons (C2, C3): The two equivalent carbons of the dioxolane ring are expected to resonate at approximately 64-66 ppm.

Cyclohexane Carbons: The C6 carbon, attached to the nitrile group, would be found around 30-35 ppm. The other carbons of the cyclohexane ring (C7, C8, C9, C10) would appear in the aliphatic region, generally between 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on chemical principles. Actual experimental values may vary.)

Carbon PositionPredicted Chemical Shift (ppm)
C-2, C-3 (Dioxolane)64 – 66
C-5 (Spiro)108 – 112
C-630 – 35
C-7, C-8, C-9, C-1020 – 40
CN (Nitrile)118 – 122

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methine proton at C6 and the adjacent methylene protons at C7, confirming their connectivity within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each protonated carbon in the ¹³C spectrum by linking it to its attached proton(s) from the ¹H spectrum. For example, the signal for the C6 proton in the ¹H spectrum would correlate with the C6 signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations, which helps piece together the molecular skeleton, especially around quaternary centers. Key expected correlations include:

A correlation from the dioxolane protons (H2/H3) to the spiro carbon (C5).

Correlations from the C7 protons to the C6 carbon and the nitrile carbon.

A correlation from the C6 proton to the spiro carbon (C5).

ROESY (Rotating Frame Overhauser Effect Spectroscopy): This experiment can provide information about the stereochemistry by showing through-space proximity of protons. It could help determine the relative orientation (axial/equatorial) of the nitrile group by observing correlations between the C6 proton and other protons on the cyclohexane ring.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information.

High-Resolution Mass Spectrometry is essential for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement, it distinguishes the target compound from other potential molecules with the same nominal mass. For this compound, the exact mass can be calculated from its molecular formula.

Table 3: Calculated HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic MassCommon AdductCalculated m/z [M+H]⁺
C₉H₁₃NO₂167.09463 uProton ([H]⁺)168.10191

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for analyzing this compound, particularly in the context of its synthesis or purification.

GC-MS: Given its probable volatility, GC-MS would be a suitable method for purity assessment and identification. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 167, along with characteristic fragment ions resulting from the loss of parts of the dioxolane or cyclohexane rings, providing a fingerprint for the compound.

LC-MS: LC-MS is highly effective for monitoring the progress of a reaction mixture to form the target compound. Using a reversed-phase column, the compound could be separated from starting materials and byproducts. Electrospray ionization (ESI) would likely produce a strong protonated molecular ion [M+H]⁺ at m/z 168, which can be monitored by the mass spectrometer. This allows for real-time tracking of product formation and optimization of reaction conditions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the molecular structure.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.

For this compound, the FTIR spectrum is expected to exhibit several characteristic absorption bands. A key feature would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The intensity of this band is due to the significant change in dipole moment during the stretching of the polar C≡N bond.

The spirocyclic framework also gives rise to distinct vibrational signatures. The C-O-C stretching vibrations of the dioxolane ring are expected to produce strong bands in the 1200-1000 cm⁻¹ region. Additionally, the spectrum would show characteristic C-H stretching vibrations for the sp³-hybridized carbons of the cyclohexane and dioxolane rings just below 3000 cm⁻¹, and C-H bending vibrations at lower wavenumbers.

Table 1: Predicted FTIR Spectral Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N) Stretching 2220-2260 Sharp, Medium-Strong
Alkane (C-H) Stretching 2850-2960 Strong
Acetal (C-O-C) Asymmetric Stretching 1150-1250 Strong
Acetal (C-O-C) Symmetric Stretching 1000-1100 Strong

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C≡N stretching vibration would also be a prominent feature in the Raman spectrum, often appearing as a strong, sharp band. This is because the polarizability of the nitrile bond changes significantly during vibration.

The symmetric breathing vibrations of the cyclohexane and dioxolane rings would also be expected to be Raman active. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural assignment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, as well as the conformation of the molecule in the solid state.

While the crystal structure of this compound itself has not been reported in the reviewed literature, the structure of a closely related analogue, (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, has been determined. researchgate.netnih.gov This analogue provides valuable insight into the expected geometric parameters of the 1,4-dioxaspiro[4.5]decane framework.

Based on the crystallographic data of the dicarboxylate analogue, the bond lengths and angles within the 1,4-dioxaspiro[4.5]decane core of the carbonitrile derivative can be predicted with reasonable accuracy. researchgate.net The C-O bonds of the dioxolane ring are expected to be around 1.42-1.44 Å. researchgate.netnih.gov The C-C bonds within the cyclohexane ring will exhibit typical single bond lengths of approximately 1.52-1.55 Å. researchgate.net The bond angle O-C-O within the dioxolane ring is approximately 106.25°. researchgate.netnih.gov

Table 2: Selected Predicted Bond Lengths for this compound (based on an analogue) researchgate.net

Bond Predicted Length (Å)
C(spiro)-O 1.43 - 1.44
O-CH₂ 1.44 - 1.45
CH₂-CH₂ (dioxolane) ~1.43
C(spiro)-C(cyclohexane) ~1.51
C-C (cyclohexane) 1.52 - 1.55
C-C≡N ~1.47

Table 3: Selected Predicted Bond Angles for this compound (based on an analogue) researchgate.net

Angle Predicted Angle (°)
O-C(spiro)-O ~106
O-C(spiro)-C(cyclohexane) ~109-111
C-C-C (cyclohexane) ~110-112
C(spiro)-C-C≡N ~109.5

Computational Chemistry and Theoretical Studies

In the absence of complete experimental data, computational chemistry provides a powerful tool for predicting the structure, properties, and spectra of molecules. Methods such as Density Functional Theory (DFT) can be used to optimize the geometry of this compound and calculate its vibrational frequencies.

Theoretical calculations can corroborate experimental findings and provide insights into aspects that are difficult to probe experimentally. For instance, computational models can predict the FTIR and Raman spectra, aiding in the assignment of experimental bands. They can also be used to determine the relative energies of different conformers and to model the electronic properties of the molecule. While specific computational studies on this compound were not found in the initial searches, theoretical studies on related 1,4-dioxaspiro[4.5]decane derivatives have been performed to understand their structure-activity relationships, demonstrating the applicability of these methods to this class of compounds. unimore.it Such calculations would be invaluable in providing a more complete characterization of the title compound.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its most stable molecular geometry and understanding its electronic characteristics.

Molecular Geometry Optimization:

DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), are used to find the lowest energy conformation of the molecule. The cyclohexane ring in the 1,4-dioxaspiro[4.5]decane system characteristically adopts a chair conformation, as this minimizes steric strain. The dioxolane ring is expected to have a twisted or envelope conformation.

Based on crystallographic data of analogous compounds like (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, the carbonitrile group at the C-6 position can exist in either an axial or equatorial orientation. nih.govresearchgate.net DFT calculations can precisely determine the energy difference between these two conformers, with the equatorial position generally being more stable due to reduced steric hindrance. The optimized geometry provides key structural parameters.

Interactive Table: Predicted Geometrical Parameters of this compound (Equatorial Conformer) from DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC-C (cyclohexane)1.53 - 1.55 Å
Bond LengthC-O (dioxolane)1.42 - 1.44 Å nih.gov
Bond LengthC-CN~1.47 Å
Bond LengthC≡N~1.16 Å
Bond AngleO-C-O (dioxolane)~106° nih.gov
Bond AngleC-C-C (cyclohexane)109° - 112°
Dihedral AngleC1-C2-C3-C4 (cyclohexane)~55°

Electronic Structure:

The electronic properties of this compound, such as the distribution of electron density, molecular orbital energies, and the electrostatic potential, are also elucidated by DFT. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a determinant of the molecule's chemical reactivity and kinetic stability. The nitrile group, being electron-withdrawing, is expected to influence the electronic landscape of the molecule significantly.

Interactive Table: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value
HOMO Energy-7.0 to -6.5 eV
LUMO Energy-0.5 to 0.0 eV
HOMO-LUMO Gap6.5 to 7.0 eV
Dipole Moment3.5 - 4.5 D

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformations and the transitions between them.

For this spiro compound, MD simulations can reveal the flexibility of the cyclohexane and dioxolane rings. A key aspect to investigate is the chair-to-boat interconversion of the cyclohexane ring and the potential for the carbonitrile group to flip between axial and equatorial positions. The simulations are typically run for several nanoseconds to ensure adequate sampling of the conformational space. The results of MD simulations can be used to calculate the relative populations of different conformers and the free energy barriers for their interconversion.

Prediction and Simulation of Spectroscopic Data

Computational methods are also employed to predict and simulate various spectroscopic data for this compound, which can then be compared with experimental results for structural validation.

NMR Spectroscopy:

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the optimized molecular geometry and are crucial for assigning the signals in experimentally obtained spectra. For instance, the chemical shifts of the protons and carbons in the cyclohexane and dioxolane rings are sensitive to their stereochemical environment (axial vs. equatorial).

Vibrational Spectroscopy (IR and Raman):

The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be calculated using DFT. These calculations help in assigning the characteristic vibrational modes of the molecule. Key vibrational modes for this compound would include the C≡N stretching frequency of the nitrile group (typically around 2240-2260 cm⁻¹), C-O stretching of the dioxolane ring, and various C-H stretching and bending modes. For a related dicarboxylate compound, strong IR peaks were observed around 1727 cm⁻¹ (C=O stretch) and 1161 cm⁻¹ (C-O stretch), providing a reference for the spiro system's vibrations. nih.govresearchgate.net

Interactive Table: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
¹³C NMRSpiro Carbon~108 ppm
¹³C NMRNitrile Carbon (CN)~120 ppm
¹H NMRDioxolane Protons3.8 - 4.0 ppm nih.gov
¹H NMRCyclohexane Protons1.5 - 2.5 ppm
IR SpectroscopyC≡N Stretch2240 - 2260 cm⁻¹
IR SpectroscopyC-O Stretch (dioxolane)1100 - 1200 cm⁻¹

Advanced Synthetic Applications and Research Utility of 1,4 Dioxaspiro 4.5 Decane 6 Carbonitrile

Utilization as a Synthetic Building Block for Complex Molecules

The 1,4-dioxaspiro[4.5]decane core is a prevalent motif in a range of biologically active molecules and functional organic materials. While direct synthetic applications of 1,4-Dioxaspiro[4.5]decane-6-carbonitrile are not extensively documented in publicly available research, the utility of closely related derivatives highlights the potential of this structural scaffold. The ketal-protected cyclohexane (B81311) ring provides stereo- and regiochemical control, while the nitrile group serves as a versatile handle for a variety of chemical transformations.

Derivatives of 1,4-dioxaspiro[4.5]decane have been instrumental in the synthesis of pharmaceuticals. For instance, 1,4-Dioxaspiro[4.5]decan-8-one, an isomer of the parent ketone of the title compound, is recognized as a valuable bifunctional synthetic intermediate for producing pharmaceuticals, liquid crystals, and insecticides. tandfonline.com A notable example is the industrial synthesis of Guanadrel, an antihypertensive drug, which utilizes 2-chloromethyl-1,4-dioxyspiro[4.5]decane as a key building block. nih.gov

Furthermore, the scaffold is central to the development of novel therapeutic agents targeting the central nervous system. Research into 5-HT1A receptor agonists, which are crucial for treating neuropsychiatric disorders, has led to the synthesis of potent and selective ligands based on the 1,4-dioxaspiro[4.5]decane moiety. cam.ac.ukresearchgate.net Specifically, compounds like 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have demonstrated significant agonist activity. cam.ac.ukresearchgate.net These examples underscore the value of the 1,4-dioxaspiro[4.5]decane framework in constructing complex and biologically relevant molecules.

The nitrile functionality of this compound offers a plethora of synthetic possibilities. Nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with Grignard reagents to form ketones, opening pathways to a diverse range of derivatives. nih.gov These transformations allow for the introduction of various functional groups and the construction of more elaborate molecular structures.

Table 1: Examples of Bioactive Molecules Derived from the 1,4-Dioxaspiro[4.5]decane Scaffold

Derivative NameApplication/Biological Activity
GuanadrelAntihypertensive Drug nih.gov
1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine5-HT1A Receptor Agonist cam.ac.ukresearchgate.net
Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoatePotential Biolubricant ambeed.com

Integration into Diversity-Oriented Synthesis (DOS) for Compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The three-dimensional nature of spirocyclic scaffolds makes them particularly attractive for DOS, as they provide access to regions of chemical space that are not readily accessible with more traditional flat, aromatic structures. tandfonline.com

While there is no specific mention in the surveyed literature of this compound being used in a DOS campaign, the general principles of DOS are highly applicable to this scaffold. The combination of the spirocyclic core and the reactive nitrile group allows for the generation of a wide array of derivatives through various synthetic pathways.

A relevant example is the construction of a spirooxindole amide library through a nitrile hydrozirconation-acylation-cyclization cascade. nih.govnih.gov This approach demonstrates how a nitrile-containing spirocyclic precursor can be elaborated into a diverse collection of complex molecules with high stereochemical and structural diversity. nih.govnih.gov Such a strategy could foreseeably be adapted for this compound to generate novel compound libraries for biological screening. The ability to control the stereochemistry of the spirocyclic core and introduce a variety of substituents via the nitrile group would be highly advantageous in a DOS context. tandfonline.com

Table 2: Key Features of this compound for DOS

FeatureDescriptionPotential for Diversity Generation
Spirocyclic ScaffoldRigid, three-dimensional coreProvides access to unique chemical space and diverse spatial arrangements of functional groups.
Ketal Protecting GroupMasks a ketone functionalityAllows for selective reactions at other positions before deprotection and further derivatization of the ketone.
Nitrile GroupVersatile functional groupCan be converted into amines, carboxylic acids, ketones, and various nitrogen-containing heterocycles.

Research in Materials Science via Structural Scaffolding

The unique geometric and stereochemical properties of spiro compounds make them interesting candidates for the development of new materials. The 1,4-dioxaspiro[4.5]decane scaffold, in particular, has been explored for its potential in creating complex molecular architectures for materials science applications. cymitquimica.com

One area of interest is in the field of liquid crystals. A patent describes the use of a related compound, 1,4-dioxaspiro[4.5]decane-8-carboaldehyde, in the synthesis of liquid-crystalline compounds. google.com The incorporation of the spirocyclic moiety can influence the mesomorphic properties, such as the elastic constants and viscosity, which are critical for display applications. google.com

Furthermore, the 1,4-dioxaspiro[4.5]decane framework can be incorporated into polymers. Research has shown the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from a related ketone. researchgate.net These acrylamide (B121943) monomers could potentially be polymerized to create novel polymers with the spirocyclic unit as a repeating structural motif, which may impart unique thermal or mechanical properties to the resulting material. The synthesis of novel biolubricants from derivatives of 1,4-dioxaspiro[4.5]decane also highlights its utility in developing functional materials. ambeed.com

While direct applications of this compound in materials science are not well-documented, its structure suggests potential. The nitrile group could be utilized in polymerization reactions or as a precursor for creating dyes or other functional materials. The rigid spirocyclic core could contribute to the thermal stability and mechanical strength of polymers or influence the alignment and switching properties of liquid crystals.

Table 3: Potential Material Science Applications of the 1,4-Dioxaspiro[4.5]decane Scaffold

Material TypePotential Role of the Spirocyclic Scaffold
Liquid CrystalsInfluences mesomorphic properties like elastic constants and viscosity. google.com
PolymersCan be incorporated as a repeating unit to enhance thermal stability and mechanical properties. researchgate.net
BiolubricantsForms the core structure of potential environmentally friendly lubricants. ambeed.com

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Methodologies for Spiroketal Nitriles

Spiroketals are prevalent motifs in a wide array of biologically active natural products. mskcc.org The stereochemistry of the spirocyclic center is often crucial for their biological function. While thermodynamically controlled spiroketalization is common, the development of kinetically controlled methods is necessary to access a full range of stereoisomers. mskcc.org Future research should focus on creating new stereoselective synthetic routes to spiroketal nitriles like 1,4-dioxaspiro[4.5]decane-6-carbonitrile.

Promising approaches include the use of transition-metal catalysis. For instance, palladium(II) catalysts have been successfully employed for the stereoselective construction of both [5.5]- and [6.6]-spiroketals through the intramolecular cyclization of dihydroxyketones. doi.org Adapting such methods to substrates bearing a nitrile group is a logical next step. Another avenue involves tethering strategies to dictate thermodynamic control, which has proven effective for the stereoselective synthesis of bis-spiroketals with energetically similar stereoisomers. nih.gov Applying this concept could allow for precise control over remote stereocenters in nitrile-containing spiroketals.

Key research objectives in this area include:

Catalyst Development: Designing new chiral catalysts, potentially based on palladium, gold, or iridium, that can effectively induce high levels of stereoselectivity in the formation of the spiroketal core in the presence of a nitrile functional group. doi.orgnih.gov

Substrate Control: Investigating the influence of substituents on the precursor molecule to direct the stereochemical outcome of the cyclization reaction.

Diversity-Oriented Synthesis: Creating synthetic pathways that allow for the systematic generation of libraries of spiroketal nitrile stereoisomers for biological screening. mskcc.org

Exploration of Unconventional Reactivity Patterns

The reactivity of the nitrile group is well-established, with known transformations into amines, amides, and carboxylic acids. libretexts.org However, the unique electronic and steric environment created by the adjacent spiroketal moiety in this compound could lead to unconventional reactivity. The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack. libretexts.org The spiroketal structure might influence the accessibility and reactivity of this electrophilic center.

Future investigations could explore:

Intramolecular Reactions: Designing reactions where the spiroketal oxygen atoms participate in transformations of the nitrile group, potentially leading to novel heterocyclic systems.

Metal-Mediated Transformations: Studying the coordination of the nitrile nitrogen and spiroketal oxygens to metal centers to activate the molecule for unique catalytic cycles.

Radical Reactions: Investigating the behavior of the compound under free-radical conditions to uncover new carbon-carbon and carbon-heteroatom bond-forming reactions.

Integration of Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. spirochem.com The synthesis of complex molecules like spiroketals has been shown to benefit from flow-through processes. nih.govresearchgate.net For the synthesis of this compound and its derivatives, integrating flow chemistry could lead to more efficient and sustainable manufacturing processes. rsc.orgnih.gov

A telescoped flow process, combining multiple reaction steps without isolating intermediates, has been successfully used to synthesize a chiral spiroketone intermediate, resulting in significant cost savings and reduced process mass intensity. rsc.org This approach could be adapted for the synthesis of spiroketal nitriles.

Key benefits of applying flow chemistry include:

Improved Yield and Purity: Continuous processing can minimize side reactions and degradation, leading to higher yields and purer products. researchgate.net

Enhanced Safety: Handling potentially hazardous reagents or intermediates is safer in the small, controlled environment of a flow reactor. nih.gov

Scalability: Flow systems are modular and can be scaled up more linearly and efficiently than batch reactors, bridging the gap between laboratory-scale synthesis and industrial production. spirochem.comnih.gov

ParameterBatch ProcessingFlow ChemistryPotential Advantage for Spiroketal Nitrile Synthesis
Reaction Control Less preciseHigh precision over temperature, pressure, mixingImproved stereoselectivity and yield. spirochem.com
Scalability Non-linear, challengingLinear and straightforwardFaster transition from lab to industrial scale. nih.gov
Safety Higher risk with hazardous reagentsMinimized risk due to small reaction volumesSafer handling of cyanating agents and reactive intermediates.
Process Intensity HighLowGreener, more sustainable synthesis. rsc.org

Advanced Mechanistic Investigations Using In Situ Spectroscopy

A deeper understanding of the reaction mechanisms involved in the formation and transformation of this compound is crucial for optimizing existing synthetic methods and developing new ones. In situ spectroscopic techniques, such as Raman and FTIR spectroscopy, allow for real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data. researchgate.netspringernature.com

For instance, in situ Raman spectroscopy can be used to follow the progress of mechanochemical reactions by collecting data from outside a translucent milling jar while the reaction is in progress. springernature.com This could be applied to solid-state syntheses of spiroketal precursors. Electron Spin Resonance (ESR) spectroscopy is another powerful tool for the direct detection of paramagnetic species, making it ideal for studying reactions that proceed through free-radical intermediates. mdpi.com

Future mechanistic studies could focus on:

Identifying Reaction Intermediates: Using techniques like cryo-spectroscopy to trap and characterize transient species in the spiroketalization process.

Kinetic Analysis: Performing real-time monitoring to determine reaction rates and activation parameters, providing insight into the transition states of key steps. researchgate.net

Elucidating Catalyst Roles: Employing in situ spectroscopy to observe the interaction of catalysts with substrates and intermediates throughout the reaction cycle.

Computational Design and Prediction of New Spiroketal Nitrile Derivatives

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. researchgate.net Density Functional Theory (DFT) calculations can be used to predict the reactivity of nitrile-containing compounds, for example, by calculating the activation energies for nucleophilic attack on the nitrile carbon. nih.govnih.gov This predictive power can guide the design of new reactions and functional molecules.

For spiroketal nitriles, computational methods can be employed to:

Predict Stereochemical Outcomes: Model the transition states of different spiroketalization pathways to predict the most likely stereoisomer to be formed under various conditions.

Design Novel Derivatives: Use cheminformatics tools and 3D-pharmacophore modeling to design new derivatives of this compound with specific biological targets in mind. researchgate.net

Screen for Potential Reactivity: Computationally screen virtual libraries of spiroketal nitriles for desired reactivity patterns or properties before committing to laboratory synthesis.

A combined computational and experimental approach, where DFT calculations predict reactivity that is then verified by kinetic measurements, has proven to be a powerful strategy. researchgate.net This synergy will be vital for accelerating the discovery and development of new spiroketal nitrile derivatives with valuable applications.

Computational MethodApplication in Spiroketal Nitrile ResearchReference
Density Functional Theory (DFT) Predict reactivity, calculate activation energies, model transition states. nih.govnih.gov
Molecular Dynamics (MD) Simulations Investigate conformational stability and dynamics of spiroketal structures. nih.gov
3D-Pharmacophore Modeling Design new derivatives with potential biological activity. researchgate.net
QSAR (Quantitative Structure-Activity Relationship) Predict properties and biological activities of new derivatives. researchgate.net

Q & A

Basic Research Questions

Q. How can the molecular structure of 1,4-Dioxaspiro[4.5]decane-6-carbonitrile be experimentally confirmed?

  • Methodological Answer : The structure can be confirmed via a combination of spectroscopic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify proton environments and carbon types, with the nitrile group (C≡N-\text{C≡N}) appearing as a distinct peak in 13^13C NMR (~110–120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. For related spiro compounds, MS data are often reported in spectral databases .
  • X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) provides unambiguous confirmation of stereochemistry and bond lengths .

Q. What synthetic strategies are effective for introducing the nitrile group at the 6-position of 1,4-Dioxaspiro[4.5]decane derivatives?

  • Methodological Answer : Common approaches include:

  • Nucleophilic Substitution : Reacting a halogenated precursor (e.g., 6-bromo derivative) with a cyanide source (e.g., NaCN or KCN) under controlled conditions.
  • Cyanation Reactions : Using Pd-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) for aryl/alkyl nitrile introduction. For spirocyclic systems, steric effects may require optimized catalysts .
  • Functional Group Transformation : Oxidation of a primary amine or reduction of an amide, though this is less common for nitriles.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on hazard profiles of analogous compounds:

  • Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood due to risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
  • Storage : Store in airtight containers away from oxidizing agents to prevent decomposition.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the spirocyclic architecture influence the reactivity of this compound in ring-opening reactions?

  • Methodological Answer :

  • Steric and Electronic Effects : The spiro junction imposes torsional strain, potentially accelerating ring-opening under acidic/basic conditions. For example, the 1,4-dioxane ring may undergo hydrolysis to form diols, while the nitrile group could participate in nucleophilic additions .
  • Mechanistic Probes : Kinetic studies (e.g., monitoring reaction rates via HPLC) and isotopic labeling (e.g., 18^{18}O in dioxane) can elucidate pathways .

Q. Can computational models predict regioselectivity in functionalization reactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and compare activation energies for nitrile vs. dioxane ring reactivity. For example, the nitrile’s electron-withdrawing effect may direct electrophilic attacks to the dioxane oxygen .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction trajectories .

Q. How is this compound utilized as a precursor in natural product synthesis?

  • Methodological Answer :

  • Building Block Applications : The nitrile group can be reduced to an amine for heterocycle formation or converted to carboxylic acids via hydrolysis. In total syntheses (e.g., Mansouramycines), spirocyclic intermediates are key for constructing complex scaffolds .
  • Case Study : In Rh-catalyzed 1,2-additions, spiro compounds serve as rigid templates to control stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.